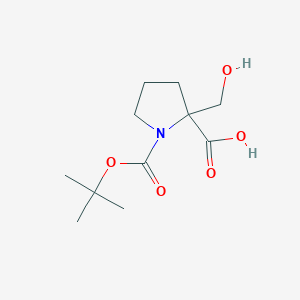

1-(Tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid

Description

1-(Tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a hydroxymethyl substituent at the 2-position. Its molecular formula is C11H19NO5, and it is widely used in peptide synthesis and pharmaceutical intermediates due to its dual functional groups: the Boc group enhances solubility and stability during reactions, while the hydroxymethyl group provides a site for further derivatization, such as esterification or oxidation .

Properties

Molecular Formula |

C11H19NO5 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

2-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-6-4-5-11(12,7-13)8(14)15/h13H,4-7H2,1-3H3,(H,14,15) |

InChI Key |

RYSMMYRGSNWYHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Pyrrolidine Nitrogen

- The Boc group is introduced by reacting the amino group of the pyrrolidine derivative with di-tert-butyl dicarbonate in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).

- Typical conditions involve stirring the reaction mixture at room temperature (around 25°C) overnight in solvents like tertiary butanol or methanol.

- The reaction mixture is then worked up by solvent evaporation and purification via column chromatography.

- This step yields the Boc-protected intermediate with high purity and yields often exceeding 90%.

Introduction of Hydroxymethyl Group

- The hydroxymethyl group at the 2-position is introduced through selective alkylation or formylation reactions.

- For example, the use of strong bases like lithium hexamethyldisilazide (LHMDS) or lithium diisopropylamide (LDA) at low temperatures (-78°C) facilitates deprotonation and subsequent reaction with formylating agents such as acetic formic anhydride or formic pivalic anhydride.

- The reaction is carefully temperature-controlled to avoid racemization and to maintain stereochemical integrity.

- After completion, the reaction mixture is quenched with acetic acid and water, extracted with organic solvents (ethyl acetate or dichloromethane), dried, and purified by chromatography.

Catalytic Hydrogenation and Stereochemical Considerations

- Catalytic hydrogenation is employed to reduce double bonds in intermediates, yielding the cis isomer of the pyrrolidine carboxylic acid derivative.

- The process is optimized to prevent racemization at chiral centers, a common issue in hydrogenation reactions.

- The method described achieves unexpected stereochemical stability, which is advantageous for producing enantiomerically pure compounds.

Final Deprotection and Purification

- After functional group transformations, the Boc protecting group can be removed or retained depending on the target compound's application.

- Trifluoroacetic acid (TFA) is commonly used for Boc deprotection under mild conditions (stirring at 25°C for several hours).

- The product is then isolated by solvent extraction and purified by column chromatography to afford the final compound with high purity (typically >95%).

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Boc Protection | Di-tert-butyl dicarbonate, DMAP, tertiary butanol | 25°C, overnight | ~92 | High purity Boc-protected intermediate |

| 2 | Deprotonation/Formylation | LHMDS or LDA, acetic formic anhydride, THF | -78°C to 5°C | 80-90 | Careful temp control to avoid racemization |

| 3 | Catalytic Hydrogenation | Hydrogen gas, Pd/C catalyst | Mild conditions | Variable | Produces cis isomer, preserves stereochemistry |

| 4 | Boc Deprotection | Trifluoroacetic acid (TFA), methylene chloride | 5°C to 25°C | 80-90 | Mild conditions, high purity final product |

| 5 | Purification | Column chromatography | Ambient | - | Ensures removal of impurities |

Research Findings and Advantages

- The described methods utilize inexpensive raw materials and simple operational steps.

- Mild reaction conditions minimize side reactions and racemization, crucial for maintaining the compound's chiral integrity.

- The approach enables efficient scale-up potential due to straightforward workup and purification.

- The final compound serves as a versatile building block in peptide synthesis and drug development, benefiting from its protected nitrogen and reactive hydroxymethyl and carboxylic acid groups.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the amine, enabling selective reactivity at other positions. Its removal under acidic conditions regenerates the free amine for subsequent reactions:

Key Findings :

-

Deprotection typically occurs quantitatively under mild acidic conditions (e.g., TFA in dichloromethane) .

-

The liberated amine can participate in peptide coupling or alkylation reactions .

Esterification of the Carboxylic Acid Group

The carboxylic acid undergoes esterification with alcohols under standard coupling conditions:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| EDC, HOBt, N-methylmorpholine | CH₂Cl₂, RT, 16h | Methyl ester derivative | 36.2% | |

| Di-tert-butyl dicarbonate | CH₂Cl₂, RT, 16h | tert-Butyl ester analog | 98% |

Mechanistic Insight :

-

Activation of the carboxylic acid via carbodiimide (EDC) facilitates nucleophilic attack by alcohols .

-

Steric hindrance from the hydroxymethyl group may influence reaction kinetics .

Amide Formation

The compound participates in amide bond formation, critical for peptide synthesis:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| EDC/HOBt, L-threonine amide | CH₂Cl₂, RT | Peptide-conjugated derivative | 36.2% | |

| Boc-protected glycine | DMF, RT | Dipeptide analog | N/A |

Applications :

-

Serves as a chiral building block for antiviral agents like Velpatasvir .

-

Enables modular synthesis of proline-rich peptides with defined stereochemistry.

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group undergoes oxidative cleavage to form carbonyl derivatives:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxone, catalytic iodine | CO(OMe)₂/DMF (10:1), 50°C | γ-Lactam (2-pyrrolidone derivative) | 80% |

Mechanism :

-

Initial oxidation generates an aldehyde intermediate, which cyclizes intramolecularly to form a lactam .

-

Stereochemistry at the hydroxymethyl position dictates regioselectivity .

Hydrolysis Reactions

The Boc group and ester functionalities are susceptible to hydrolysis:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boc-protected ester | 1M HCl, RT | Free carboxylic acid | 83.6% | |

| tert-Butyl ester | NaOH (aq.), reflux | Deprotected carboxylic acid | >90% |

Practical Considerations :

-

Acidic hydrolysis preserves the hydroxymethyl group, while basic conditions may induce side reactions.

Comparative Reactivity of Structural Analogs

Variations in stereochemistry and substituent positioning significantly alter reactivity:

Scientific Research Applications

Pharmaceutical Development

This compound is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its hydroxymethyl and carboxylic acid functional groups allow for further modifications that enhance drug efficacy and specificity. For example, it has been explored in the development of prodrugs that improve bioavailability and therapeutic outcomes in patients suffering from conditions like Alzheimer's disease .

Peptide Synthesis

In peptide synthesis, 1-(tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid acts as a protecting group for amino acids. It is commonly employed in solid-phase peptide synthesis (SPPS), where it enhances the yield and purity of peptide products. This is crucial for formulating therapeutic peptides used in various medical treatments .

Biochemical Research

Researchers leverage this compound in studies related to enzyme inhibition and protein interactions. Its ability to modify biological molecules aids in understanding complex biochemical pathways and mechanisms of action. Case studies have demonstrated its effectiveness in inhibiting specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for drug development .

Cosmetic Formulations

The moisturizing properties of 1-(tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid make it suitable for use in cosmetic products. It contributes to improved skin texture and hydration, thereby enhancing the overall quality of skincare formulations. Its incorporation into cosmetic products has been documented to provide significant benefits for skin health .

Material Science

In material science, this compound is being explored for its potential in developing biodegradable polymers. The sustainable characteristics of these materials contribute to reducing environmental impact, aligning with global efforts towards sustainability and eco-friendliness .

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active compound. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs differ primarily in substituents at the 2- or 4-positions of the pyrrolidine ring. Key examples include:

Reactivity and Stability

- Hydroxymethyl vs. Methoxymethyl : The hydroxymethyl group in the target compound participates in hydrogen bonding, enhancing aqueous solubility, whereas the methoxymethyl analog (CAS 1378388-16-9) exhibits greater lipophilicity, favoring passive diffusion in biological systems .

- 4-Oxo Derivative : The ketone group in CAS 876317-19-0 allows for facile functionalization via Schiff base formation or Grignard reactions, making it versatile for synthesizing heterocycles .

Biological Activity

1-(Tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 287401-41-6, is a pyrrolidine derivative with significant implications in pharmaceutical research and development. Its structural attributes, including the tert-butoxycarbonyl (Boc) protecting group and hydroxymethyl functionality, contribute to its biological activity, particularly in the synthesis of various bioactive compounds and as an intermediate in drug development.

- Molecular Formula : C11H19NO5

- Molecular Weight : 245.28 g/mol

- IUPAC Name : (R)-1-(tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid

- Purity : Typically available at 97% purity from various suppliers .

Biological Activity

The biological activity of this compound has been explored primarily in the context of its role as a building block in pharmaceutical synthesis and its potential therapeutic applications. Here are key areas of focus:

1. Pharmaceutical Development

This compound is utilized extensively in the synthesis of pharmaceuticals targeting neurological disorders and other conditions. Its structure allows for modifications that enhance the pharmacological properties of resultant drugs.

2. Enzyme Inhibition Studies

Research indicates that derivatives of pyrrolidine compounds can act as enzyme inhibitors. For instance, studies have shown that related compounds exhibit significant inhibitory effects on various enzymes, suggesting potential applications in treating diseases linked to enzyme dysfunctions .

3. Peptide Synthesis

The compound serves as an important intermediate in solid-phase peptide synthesis, enhancing both yield and purity of peptide products. This application is critical for developing peptide-based therapeutics, which are increasingly used in modern medicine.

Case Studies and Research Findings

A review of literature reveals several studies emphasizing the compound's biological relevance:

- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry highlighted that related pyrrolidine derivatives demonstrated potent inhibition against specific targets, indicating that modifications to the pyrrolidine structure could yield compounds with improved inhibitory profiles against enzymes linked to various diseases .

- Peptide Therapeutics : Research has shown that the incorporation of this compound into peptide sequences can enhance stability and bioactivity, which is crucial for developing effective peptide therapeutics .

Table 1: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(Tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 mask) is advised if airborne particulates are generated during weighing or grinding .

- Engineering Controls : Work in a fume hood to minimize inhalation exposure, especially given its potential respiratory irritation (H335 classification in analogous compounds) .

- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. How can the purity of this compound be validated after synthesis or procurement?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 210–254 nm. Compare retention times against a certified reference standard.

- NMR : Confirm structural integrity via H and C NMR. The tert-butoxycarbonyl (Boc) group typically shows a singlet at ~1.4 ppm (H) and 28–30 ppm (C) .

- Purity Threshold : Aim for >98% purity for in vitro assays, as lower purity may introduce confounding variables in biological studies .

Q. What solvent systems are compatible with this compound for in vivo formulation?

- Methodological Answer :

- Recommended Solvents : Due to low aqueous solubility, use DMSO (≤10% v/v) with co-solvents like Tween 80 (5–10%) in saline. For example, a 25 mM stock in DMSO can be diluted into PBS for intraperitoneal administration .

- Stability Testing : Monitor solubility and degradation via HPLC over 24 hours at 4°C and 37°C to ensure stability under experimental conditions .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxymethyl group influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer :

- Stereochemical Analysis : Use X-ray crystallography (as in analogous Boc-protected pyrrolidines) to determine absolute configuration. The (2R) configuration may enhance nucleophilicity of the hydroxymethyl group, favoring esterification or amidation reactions .

- Reactivity Testing : Compare coupling efficiency (e.g., EDCI/HOBt-mediated reactions) between stereoisomers. Monitor yields and byproduct formation via LC-MS .

Q. What strategies mitigate Boc-group cleavage during prolonged storage or under acidic conditions?

- Methodological Answer :

- Stability Optimization :

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis. Desiccate to avoid moisture-induced degradation .

- Buffering : In reactions requiring mild acidity, use buffered systems (e.g., pH 4–5 citrate buffer) to slow Boc deprotection while maintaining solubility .

- Degradation Monitoring : Track Boc integrity via FT-IR (C=O stretch at ~1680–1720 cm) or H NMR .

Q. How can conflicting cytotoxicity data from different studies be reconciled?

- Methodological Answer :

- Variable Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.